molecular formula C17H16N2O5 B11684144 2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid

2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid

Katalognummer: B11684144
Molekulargewicht: 328.32 g/mol
InChI-Schlüssel: ITTZWOVRBQPDEH-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxy groups and a phenylformamido-imino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.

    Formylation: The benzoic acid is subjected to formylation to introduce the formyl group.

    Amidation: The formylated intermediate undergoes amidation with phenylformamide to form the phenylformamido-imino moiety.

    Final Product:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products:

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of amines or other reduced derivatives.

    Substitution Products: Derivatives with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

    2,3-Dimethoxybenzoic Acid: A simpler analog with similar methoxy groups but lacking the phenylformamido-imino moiety.

    2,6-Dimethoxybenzoic Acid: Another analog with methoxy groups at different positions.

    Phenylformamido Derivatives: Compounds with similar phenylformamido groups but different core structures.

Uniqueness: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is unique due to its combination of methoxy groups and the phenylformamido-imino moiety, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H16N2O5

Molekulargewicht

328.32 g/mol

IUPAC-Name

6-[(E)-(benzoylhydrazinylidene)methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C17H16N2O5/c1-23-13-9-8-12(14(17(21)22)15(13)24-2)10-18-19-16(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI-Schlüssel

ITTZWOVRBQPDEH-VCHYOVAHSA-N

Isomerische SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)C(=O)O)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.